![molecular formula C16H19Cl2FN4O B2355012 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride CAS No. 2418676-90-9](/img/structure/B2355012.png)
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C16H17FN4O.2ClH/c17-13-7-10(8-18)1-2-12(13)9-20-16(22)14-5-6-19-15(21-14)11-3-4-11;;/h1-2,5-7,11H,3-4,8-9,18H2,(H,20,22);2*1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Applications De Recherche Scientifique
Discovery and Development
The compound has been explored in the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily. Schroeder et al. (2009) identified related compounds as potent Met kinase inhibitors, demonstrating significant tumor stasis in preclinical models and advancing into clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Synthesis and Characterization
McLaughlin et al. (2016) presented the synthesis and characterization of a compound termed 3,5-AB-CHMFUPPYCA, a research chemical obtained from an internet vendor. The study focused on distinguishing this compound from its isomers and evaluating its analytical characteristics (McLaughlin et al., 2016).
Cytotoxic Activity
Deady et al. (2005) conducted a study on carboxamide derivatives related to the compound, examining their cytotoxicity against certain cancer cells. They found potent cytotoxicity with IC50 values <10 nM for some derivatives, especially in murine leukemia and lung carcinoma models (Deady et al., 2005).
Antimicrobial Activity
Hafez et al. (2015) explored the synthesis of pyranopyrimidine derivatives, which included similar compounds, and evaluated their antibacterial and antifungal activities. Certain derivatives showed potent antibacterial agents, comparable to standard drugs (Hafez et al., 2015).
Radioligand Potential
Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including compounds structurally similar to the one , as potential radioligands for peripheral benzodiazepine receptors with PET imaging. They observed high specific binding to these receptors in various organs, suggesting potential diagnostic applications (Matarrese et al., 2001).
Propriétés
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O.2ClH/c17-13-7-10(8-18)1-2-12(13)9-20-16(22)14-5-6-19-15(21-14)11-3-4-11;;/h1-2,5-7,11H,3-4,8-9,18H2,(H,20,22);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSMSHLVPTLDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)
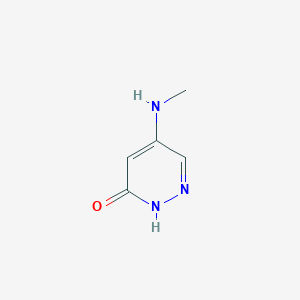

![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)
![5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354939.png)
![N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2354940.png)
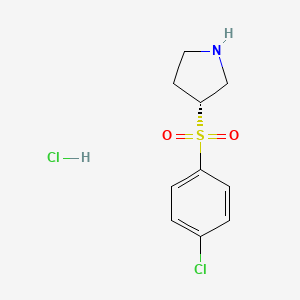
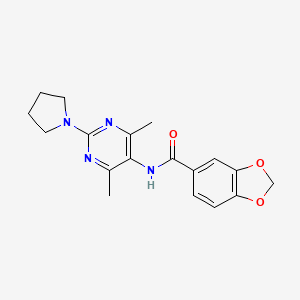
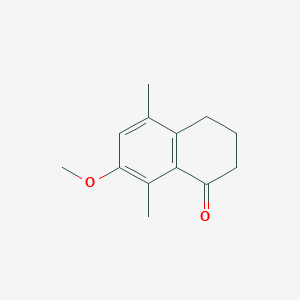
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)
![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
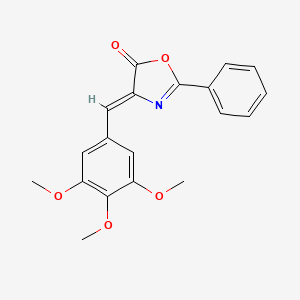
![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)
